molecular formula C10H11BrN4O B6975614 N-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B6975614
M. Wt: 283.12 g/mol
InChI Key: ZJYHYXBZDWFIKB-UHFFFAOYSA-N
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Description

N-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a chemical compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 6th position of the triazolopyridine ring and a butanamide group attached to the nitrogen atom at the 3rd position

Properties

IUPAC Name

N-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O/c1-2-3-9(16)12-10-14-13-8-5-4-7(11)6-15(8)10/h4-6H,2-3H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYHYXBZDWFIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C2N1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a triazole precursor.

    Amidation: The final step involves the attachment of the butanamide group to the nitrogen atom at the 3rd position of the triazolopyridine ring.

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes with optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH) are commonly used.

    Oxidation and Reduction: Oxidizing agents (e.g., H2O2, KMnO4) and reducing agents (e.g., NaBH4, LiAlH4) are employed.

    Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions are used.

Major Products

    Substitution Reactions: Substituted triazolopyridine derivatives.

    Oxidation and Reduction: Various oxidation states and reduced forms of the compound.

    Hydrolysis: Carboxylic acid and amine derivatives.

Mechanism of Action

The mechanism of action of N-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.

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